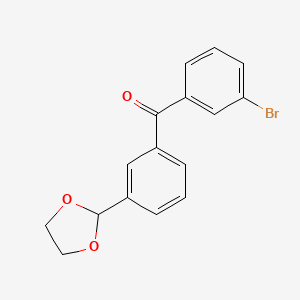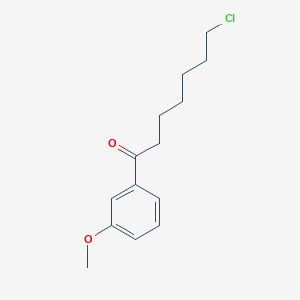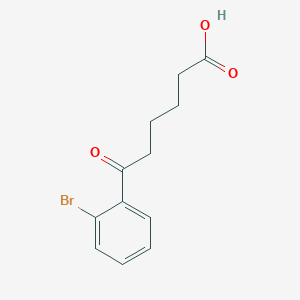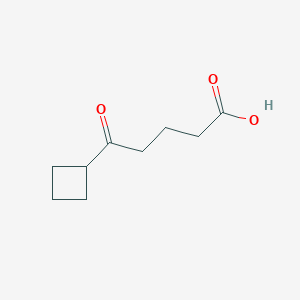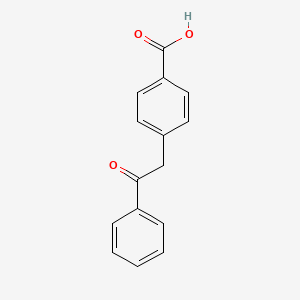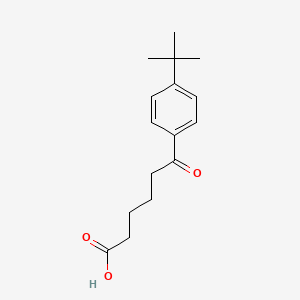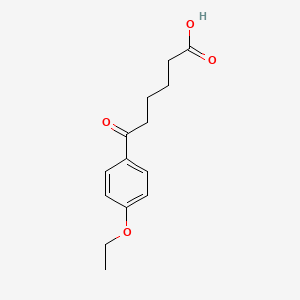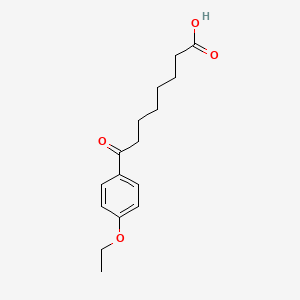
Potassium di-tert-butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium di-tert-butyl phosphate is a chemical compound with the molecular formula C8H20KO4P. It is known for its high solubility in polar solvents such as water and alcohols, and its strong basic properties. This compound is valuable for diverse applications in organic synthesis, catalysis, and as a phase transfer catalyst .
Mechanism of Action
Target of Action
Potassium di-tert-butyl phosphate is primarily used as a catalyst in organic synthesis . It plays a crucial role in the preparation of N-phosphonooxymethyl prodrugs . These prodrugs are specifically designed to enhance the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis .
Mode of Action
The compound interacts with its targets by acting as a phosphorylating agent . This means it adds a phosphate group to the prodrugs, thereby modifying their chemical structure and enhancing their bioavailability .
Biochemical Pathways
Given its role as a catalyst in the preparation of n-phosphonooxymethyl prodrugs, it can be inferred that it likely influences the metabolic pathways associated with the metabolism and bioavailability of these prodrugs .
Pharmacokinetics
Its role in enhancing the bioavailability of apis suggests that it may influence the absorption and distribution of these compounds within the body .
Result of Action
The primary result of the action of this compound is the enhanced bioavailability of APIs in the body . By acting as a phosphorylating agent, it modifies the chemical structure of prodrugs, making them more readily absorbed and distributed within the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be a solid that is easily isolated from cold water . Storage at room temperature for several hours causes spontaneous autocatalytic decomposition into isobutylene and phosphoric acid . Therefore, the temperature and storage conditions can significantly impact the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Potassium di-tert-butyl phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a ligand in Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in these reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit certain phosphatases, thereby affecting the phosphorylation status of target proteins . This inhibition can result in changes in gene expression and cellular function. Furthermore, the compound’s ability to form complexes with metal ions can influence enzyme activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to certain environmental factors. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects may include alterations in cell growth, differentiation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium di-tert-butyl phosphate can be synthesized by combining di-tert-butyl phosphite with potassium bicarbonate in water. The solution is stirred in an ice bath, and potassium permanganate is added in portions over an hour. The reaction continues at room temperature, followed by heating with decolorizing carbon and filtration to remove solid impurities. The filtrate is then evaporated to yield the crude this compound salt .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium di-tert-butyl phosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with halohydrocarbon groups (iodo- or chloro-) to prepare pyridone amides and substituted pyrrolidine-2-carboxamides.
Catalysis: Acts as a base catalyst in organic reactions due to its strong basic properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halohydrocarbons and potassium permanganate. Typical reaction conditions involve aqueous solutions, ice baths, and controlled addition of reagents to manage reaction rates and yields .
Major Products Formed
Major products formed from reactions involving this compound include pyridone amides, substituted pyrrolidine-2-carboxamides, and various organic substrates converted through base-catalyzed reactions .
Scientific Research Applications
Potassium di-tert-butyl phosphate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylphosphate Potassium Salt
- Phosphoric Acid Di-tert-butyl Ester Potassium Salt
- Tri-tert-butylphosphine
- Dibutyl Phosphate
- Diphenyl Phosphate
Uniqueness
Potassium di-tert-butyl phosphate is unique due to its high solubility in polar solvents, strong basic properties, and stability under standard conditions. These characteristics make it particularly valuable in organic synthesis, catalysis, and pharmaceutical applications, distinguishing it from other similar compounds .
Properties
CAS No. |
33494-80-3 |
|---|---|
Molecular Formula |
C8H19KO4P |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
potassium;ditert-butyl phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |
InChI Key |
SZCKQRFZBSIRLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |
Canonical SMILES |
CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |
Key on ui other cas no. |
33494-80-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





